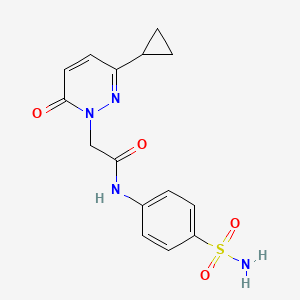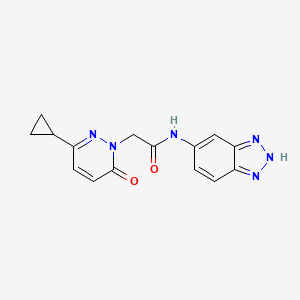
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, otherwise known as CPOP, is an organic compound that has been developed through synthetic chemistry. It is an amide of the cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl group and the 4-sulfamoylphenylacetamide group. This compound has been studied extensively in recent years due to its potential as a therapeutic agent.
科学研究应用
CPOP has been studied extensively in recent years due to its potential as a therapeutic agent. It has been investigated for its potential to treat a variety of diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, CPOP has been studied for its ability to inhibit the growth of certain bacteria and fungi. Furthermore, CPOP has been explored as a potential anti-inflammatory agent and as an antiviral agent.
作用机制
The exact mechanism of action of CPOP is still not fully understood. However, it is believed that the compound works by binding to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions result in the inhibition of certain enzymes, which in turn leads to the inhibition of the growth of certain bacteria and fungi. Additionally, CPOP has been shown to inhibit the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects
CPOP has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the production of certain pro-inflammatory cytokines. Additionally, CPOP has been shown to have anti-oxidant and anti-cancer effects. Furthermore, CPOP has been shown to have anti-diabetic effects and to be neuroprotective.
实验室实验的优点和局限性
CPOP has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized through a series of chemical reactions. Additionally, CPOP has a relatively low toxicity, making it safe to use in laboratory experiments. However, CPOP is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, CPOP is not very stable, so it must be stored in a cool, dry place.
未来方向
The potential applications of CPOP are still being explored. One potential future direction is to investigate its potential as an anti-inflammatory agent. Additionally, CPOP could be studied for its potential to treat neurological disorders, such as Alzheimer's disease. Furthermore, CPOP could be studied for its potential to treat cancer and for its ability to inhibit the growth of certain bacteria and fungi. Finally, CPOP could be studied for its potential to treat diabetes and for its ability to act as an antioxidant.
合成方法
CPOP can be synthesized through a series of chemical reactions. The most common method involves the reaction of cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl with 4-sulfamoylphenylacetamide in aqueous solution. This reaction is catalysed by an acid, such as hydrochloric acid, and produces the desired product in high yields. Other methods of synthesis have also been developed, such as the use of anhydrous solvents and the use of a base, such as sodium hydroxide.
属性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c16-24(22,23)12-5-3-11(4-6-12)17-14(20)9-19-15(21)8-7-13(18-19)10-1-2-10/h3-8,10H,1-2,9H2,(H,17,20)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKETHWMWVWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-fluorobenzamide](/img/structure/B6427812.png)
![4-[(2,6-difluorobenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6427815.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3,3-dimethylbutan-1-one](/img/structure/B6427831.png)
![methyl 3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-4-methoxybenzoate](/img/structure/B6427840.png)
![2-(2-fluorophenoxy)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B6427848.png)
![N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6427856.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B6427861.png)
![3-(4-fluorophenyl)-1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427865.png)
![1-[(4-chlorophenyl)methyl]-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6427871.png)
![1-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B6427876.png)
![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)

![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B6427895.png)
